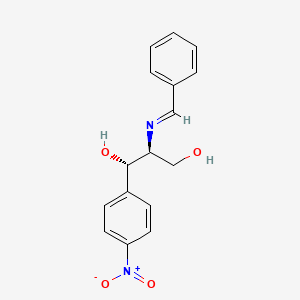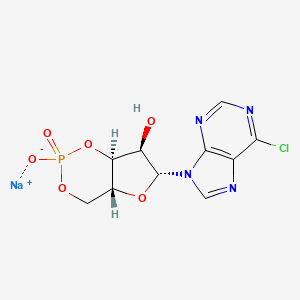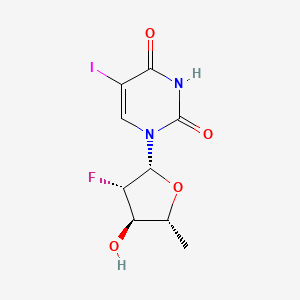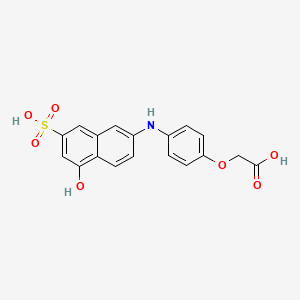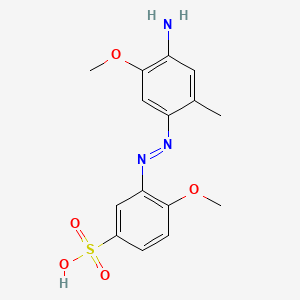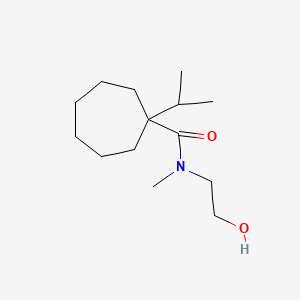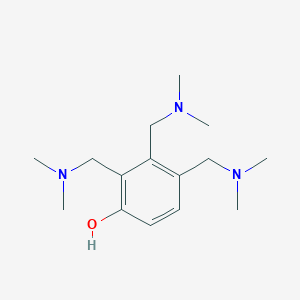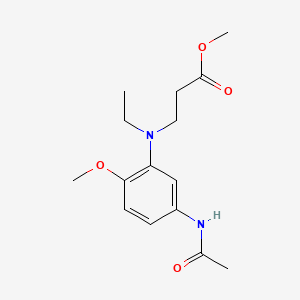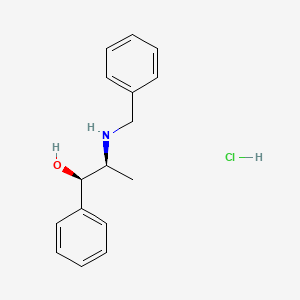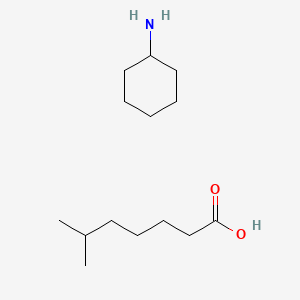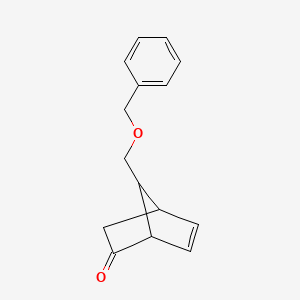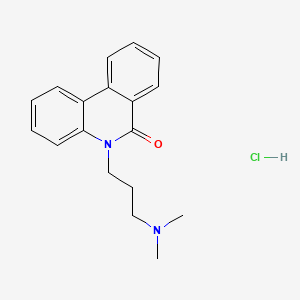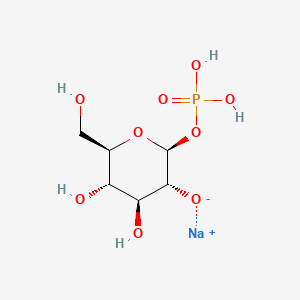
beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt: is a chemical compound with the molecular formula C6H14NaO9P and a molecular weight of 284.13 g/mol . It is a derivative of glucose, specifically a phosphorylated form, which plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt typically involves the phosphorylation of glucose. One common method is the reaction of glucose with phosphoric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar principles but with optimized conditions for higher yield and purity. This may involve continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to glucose or other reduced forms.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Glucose or reduced sugar derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Scientific Research Applications
Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of phosphorylated sugars.
Biology: Plays a role in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt exerts its effects involves its role as a phosphorylated sugar. It participates in metabolic pathways by acting as a substrate for enzymes such as hexokinase and phosphoglucomutase. These enzymes facilitate the transfer of phosphate groups, which is essential for energy production and storage in cells .
Comparison with Similar Compounds
- Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt
- Beta-D-Glucopyranose, 6-(dihydrogen phosphate), monosodium salt
Comparison:
- Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt differs in the stereochemistry at the anomeric carbon, which can affect its reactivity and interaction with enzymes.
- Beta-D-Glucopyranose, 6-(dihydrogen phosphate), monosodium salt has the phosphate group at the 6th position instead of the 1st, leading to different biochemical roles and applications .
Beta-D-Glucopyranose, 1-(dihydrogen phosphate), monosodium salt stands out due to its specific positioning of the phosphate group, making it uniquely suited for certain metabolic and synthetic applications.
Properties
CAS No. |
93839-96-4 |
|---|---|
Molecular Formula |
C6H12NaO9P |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
sodium;(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phosphonooxyoxan-3-olate |
InChI |
InChI=1S/C6H12O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-9H,1H2,(H2,11,12,13);/q-1;+1/t2-,3-,4+,5-,6+;/m1./s1 |
InChI Key |
BFHRXGJIQBHJGH-WNFIKIDCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)[O-])O)O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


